Cytotoxic Potency of LY219703 vs. Parent Drug Sulofenur in Human Colon Adenocarcinoma
In a direct head-to-head comparison against the human colon adenocarcinoma cell line GC3/c1, LY219703 demonstrated superior cytotoxic potency compared to its parent antitumor compound, sulofenur (ISCU) [1]. Importantly, a GC3/c1 subline specifically selected for resistance to sulofenur exhibited cross-resistance to LY219703, confirming that the probe and the parent drug operate via a shared mechanism and target pathway, thus validating LY219703's utility as a mechanistic surrogate [1].
| Evidence Dimension | Cytotoxic Potency |
|---|---|
| Target Compound Data | More potent cytotoxic agent |
| Comparator Or Baseline | Sulofenur (ISCU) |
| Quantified Difference | Qualitatively more potent; cross-resistance profile confirms shared mechanism |
| Conditions | Human colon adenocarcinoma cell line GC3/c1 |
Why This Matters
This data confirms that LY219703 retains and even enhances the core biological activity of the DSU class, making it a valid functional probe for studying DSU mechanism of action rather than an inactive or artifact-prone derivative.
- [1] Houghton PJ, et al. Characterization of the intracellular distribution and binding in human adenocarcinoma cells of N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea (LY219703), a photoaffinity analogue of the antitumor diarylsulfonylurea sulofenur. Biochem Pharmacol. 1995;49(5):661-668. View Source
